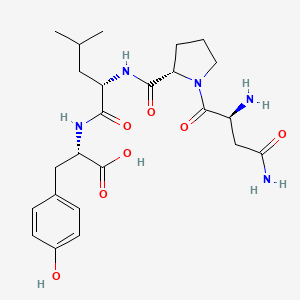
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- is a peptide compound composed of the amino acids L-tyrosine, L-asparagine, L-proline, and L-leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Protection of Amino Groups: Using protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Coupling Reactions: Employing coupling reagents such as DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.
Deprotection: Removing the protecting groups after each coupling step to allow the next amino acid to be added.
Cleavage from Resin: Using reagents like TFA (trifluoroacetic acid) to release the synthesized peptide from the resin.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers playing a crucial role in scaling up production.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Protecting groups and coupling reagents are essential for substitution reactions in peptide synthesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dopaquinone, while reduction can yield free thiol groups from disulfide bonds.
Applications De Recherche Scientifique
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- has various applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: The peptide can inhibit enzymes by binding to their active sites.
Receptor Binding: It can act as a ligand for certain receptors, triggering downstream signaling cascades.
Protein-Protein Interactions: The peptide can influence cellular processes by modulating interactions between proteins
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl-: Similar structure but with valine instead of leucine.
L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl-: Contains isoleucine instead of leucine.
L-Tyrosine, L-asparaginyl-L-prolyl-L-phenylalanyl-: Phenylalanine replaces leucine
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
208183-73-7 |
|---|---|
Formule moléculaire |
C24H35N5O7 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H35N5O7/c1-13(2)10-17(21(32)28-18(24(35)36)11-14-5-7-15(30)8-6-14)27-22(33)19-4-3-9-29(19)23(34)16(25)12-20(26)31/h5-8,13,16-19,30H,3-4,9-12,25H2,1-2H3,(H2,26,31)(H,27,33)(H,28,32)(H,35,36)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
TUBAVYYITOKMAY-VJANTYMQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
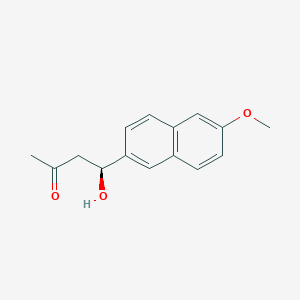
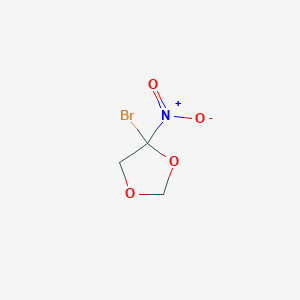
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
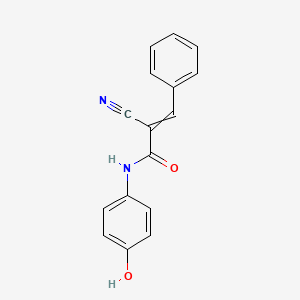
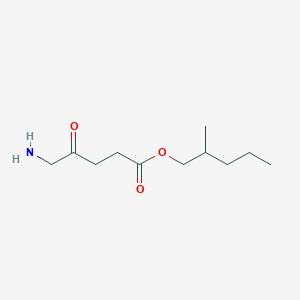
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
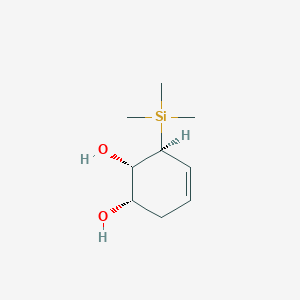

![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
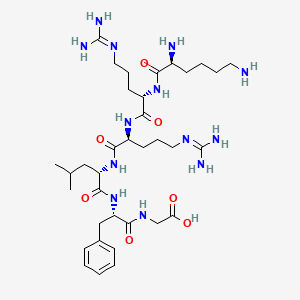
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
